molecular formula C17H23N5O3S B2854697 1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide CAS No. 2034287-58-4

1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2854697
CAS No.: 2034287-58-4
M. Wt: 377.46
InChI Key: OVLJAGDJDLQAJI-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a methylsulfonyl group, and a pyridin-2-yl-imidazol-1-yl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The methylsulfonyl group is then added, and finally, the pyridin-2-yl-imidazol-1-yl ethyl chain is attached. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the carboxamide group would produce amines .

Scientific Research Applications

1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-26(24,25)22-10-5-14(6-11-22)17(23)20-9-13-21-12-8-19-16(21)15-4-2-3-7-18-15/h2-4,7-8,12,14H,5-6,9-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLJAGDJDLQAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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